N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide
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Overview
Description
N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenyl group, a piperidinyl pyrimidine moiety, and an acetamide linkage, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide typically involves multiple steps, including the formation of the bromophenyl intermediate, the piperidinyl pyrimidine derivative, and their subsequent coupling. Common synthetic routes may include:
Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl compound using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Piperidinyl Pyrimidine Derivative: This can be achieved through the reaction of a pyrimidine precursor with piperidine in the presence of a suitable catalyst.
Coupling Reaction: The final step involves the coupling of the bromophenyl intermediate with the piperidinyl pyrimidine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Chlorophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide
- N-[(2-Fluorophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide
- N-[(2-Iodophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide
Uniqueness
N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also affect the compound’s binding affinity to molecular targets.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O2/c1-14-11-18(23-19(22-14)24-9-5-2-6-10-24)26-13-17(25)21-12-15-7-3-4-8-16(15)20/h3-4,7-8,11H,2,5-6,9-10,12-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQXDDITEXTYOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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